4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine
Overview
Description
4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine is a chemical compound characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine typically involves the reaction of suitable precursors under controlled conditions. One common method is the reaction of 4-chloropyrimidine with trifluoroethylating agents in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Safety measures are strictly followed to handle the reactive intermediates and byproducts.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its trifluoroethyl group imparts unique properties to the resulting compounds, making them valuable in various chemical processes.
Biology: In biological research, this compound is used to study the effects of trifluoroethyl groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and to develop new bioactive molecules.
Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic applications. These derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique structure makes it suitable for use in advanced materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism by which 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoroethyl group can enhance the binding affinity and selectivity of the compound towards its target.
Molecular Targets and Pathways: The specific molecular targets and pathways involved vary depending on the application. In drug development, the compound may target specific enzymes or receptors involved in disease pathways. The trifluoroethyl group can modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
4-Chloro-2-(2,2,2-trifluoroethyl)pyrimidine
4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
4-Chloro-2-fluoro-5-[(RS)-(2,2,2-trifluoroethyl)sulfinyl]phenyl 5-[(trifluoromethyl)thio]pentyl ether
Uniqueness: 4-Chloro-6-(2,2,2-trifluoroethyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both a chlorine atom and a trifluoroethyl group imparts distinct chemical and physical properties compared to similar compounds. These properties make it valuable in various applications, from chemical synthesis to biological research.
Properties
IUPAC Name |
4-chloro-6-(2,2,2-trifluoroethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-1-4(11-3-12-5)2-6(8,9)10/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYZILPVSYKPSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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